molecular formula C17H13N5OS B8379152 6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine

6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine

Cat. No. B8379152
M. Wt: 335.4 g/mol
InChI Key: OKEJMNFQFHEOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08268999B2

Procedure details

As shown in step 8-iii of Scheme 8, of 6-(5-methoxypyridin-3-yl)benzo[d]thiazol-2-amine (250 mg; 0.97 mmol) was dissolved in 4.0 mL of dry DMA. Cesium carbonate (650 mg; 2.0 mmol] and 2-chloropyrazine (Aldrich Chemical Co. Cat. No. 13, 248-9, 250 mg; 2.35 mmol) were added and the mixture heated in a sealed tube under microwave irradiation at 200° C. for 15 minutes. After cooling, the volatiles were removed under reduced pressure and residue purified via reversed-phase HPLC using an acetonitrile/water gradient (0.1% TFA). Fractions containing pure product were combined and lyophilized to provide (Compound 1, 50 mg, 15% yield) as an off-white powder: LCMS (M+H) 336.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:18]=[CH:17][C:12]3[N:13]=[C:14]([NH2:16])[S:15][C:11]=3[CH:10]=2)[CH:6]=[N:7][CH:8]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:26]1[CH:31]=[N:30][CH:29]=[CH:28][N:27]=1>CC(N(C)C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:18]=[CH:17][C:12]3[N:13]=[C:14]([NH:16][C:26]4[CH:31]=[N:30][CH:29]=[CH:28][N:27]=4)[S:15][C:11]=3[CH:10]=2)[CH:6]=[N:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC=1C=C(C=NC1)C1=CC2=C(N=C(S2)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2.35 mmol) were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
purified via reversed-phase
ADDITION
Type
ADDITION
Details
Fractions containing pure product

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NC1)C1=CC2=C(N=C(S2)NC2=NC=CN=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.